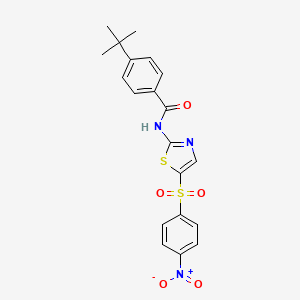

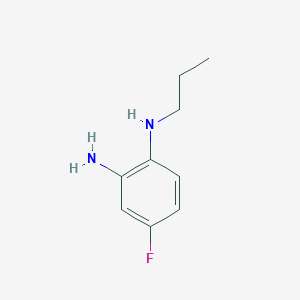

![molecular formula C13H20N2O2 B2509167 3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1482964-48-6](/img/structure/B2509167.png)

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound. It belongs to the class of compounds known as diazaspirodecane diones . These compounds are characterized by a spirocyclic structure, where two cyclic systems (a cyclopentane ring and a diazaspirodecane ring) share a single atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification . Therefore, it’s plausible that a similar method could be used for the synthesis of “3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione”.Molecular Structure Analysis

The molecular structure of “3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione” can be inferred from its name. It contains a cyclopentyl group attached to a diazaspirodecane dione core . The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Scientific Research Applications

Synthesis of Spirotetramat

“3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience. It has unique two-way internal absorption and transport properties that enable it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .

Synthesis of N-1 Monosubstituted Spiro Carbocyclic Imidazolidine-2,4-diones

The compound can be used in the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest . These hydantoins have various applications across chemical and pharmaceutical industries .

Anticonvulsant Activity

A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was synthesized and their pharmacological activity was determined with the objective to better understand their structure–activity relationship for anticonvulsant activity .

Antidiabetic Activity

Hydantoins, or imidazolidine-2,4-diones, which can be synthesized from “3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione”, have been found to have antidiabetic activity .

Anticancer Activity

Hydantoins also exhibit anticancer activity . This makes “3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione” a valuable compound in cancer research.

Antiarrhythmic Activity

Hydantoins have been found to have antiarrhythmic activity . This suggests that “3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione” could be used in the development of new antiarrhythmic drugs.

Mechanism of Action

Target of Action

The primary targets of 3-Cyclopentyl-1,3-diazaspiro[4Related compounds such as 1,3,8-triazaspiro[45]decane-2,4-dione derivatives have been identified as potential delta opioid receptor agonists .

Mode of Action

For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway .

Biochemical Pathways

The specific biochemical pathways affected by 3-Cyclopentyl-1,3-diazaspiro[4Related compounds have been found to inhibit the kinase activity of ripk1, thereby blocking the activation of the necroptosis pathway .

Result of Action

The molecular and cellular effects of 3-Cyclopentyl-1,3-diazaspiro[4Related compounds have been found to exhibit significant anti-necroptotic effects in certain cell models .

properties

IUPAC Name |

3-cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-11-13(8-4-1-5-9-13)14-12(17)15(11)10-6-2-3-7-10/h10H,1-9H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHJMUKHHURXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

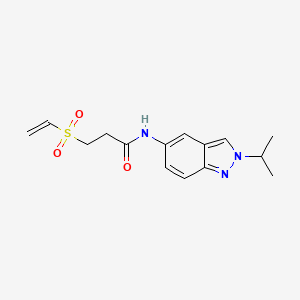

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

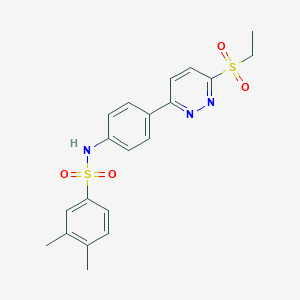

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

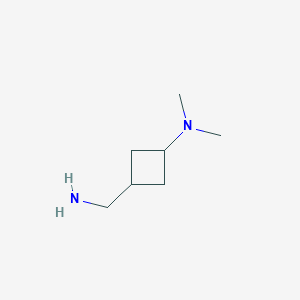

amino}-2-methylpropanoate](/img/structure/B2509090.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)

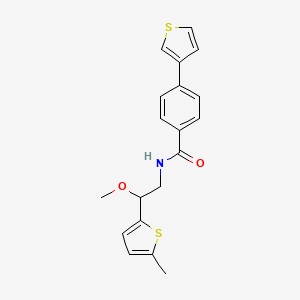

![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)